molecular formula C10H10Cl3NO B6604699 2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide CAS No. 34162-23-7

2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide

Cat. No.: B6604699
CAS No.: 34162-23-7
M. Wt: 266.5 g/mol
InChI Key: SDJBRTGXGPMOLC-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide is a chlorinated derivative of acetamide. It is known for its unique structural properties, which include a side chain that is ortho to the chlorine atom. This compound crystallizes in a conformation where the hydrogen bonds are directed toward nitrogen. It has been shown to inhibit bacterial growth by interfering with protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide typically involves the reaction of 2,5-dichlorophenyl ethylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial equipment to ensure efficiency and safety. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as alcohols or amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide exerts its effects involves the inhibition of bacterial protein synthesis. The compound interferes with the function of ribosomes, preventing the translation of mRNA into proteins. This disruption of protein synthesis ultimately leads to the inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide is unique due to its specific structural configuration, which includes the ortho position of the chlorine atom on the phenyl ring. This configuration contributes to its distinct chemical and biological properties, such as its ability to inhibit bacterial growth by interfering with protein synthesis .

Properties

IUPAC Name

2-chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO/c11-6-10(15)14-4-3-7-5-8(12)1-2-9(7)13/h1-2,5H,3-4,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJBRTGXGPMOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CCNC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701234075
Record name 2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34162-23-7
Record name 2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34162-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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